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molecular formula C10H11BrO B084759 Phenyl 2-bromo-2-propyl ketone CAS No. 10409-54-8

Phenyl 2-bromo-2-propyl ketone

Cat. No. B084759
M. Wt: 227.1 g/mol
InChI Key: QMOSZSHTSOWPRX-UHFFFAOYSA-N
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Patent
US04740515

Procedure details

45.4 g (0.2 mol) of α-bromoisobutyrophenone and 1 g of potassium iodide are added to 14 g (0.2 mol) of triazole and 27 g (0.2 mol) of potassium carbonate in 100 ml of acetonitrile at 75° C. When the addition has ended, the mixture is stirred at 75° C. for a further 8 hours, filtered and rinsed with acetonitrile. The filtrate is concentrated, the residue is taken up in chloroform and the mixture is washed twice with water, dried over sodium sulphate and freed from the solvent in vacuo. The residue is recrystallized from ethyl acetate/petroleum ether. 12.1 g (28% of theory) of α-(1,2,4-triazol-1-yl)-isobutyrophenone of melting point 134° C. to 135° C. are obtained.
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:12])([CH3:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[I-].[K+].N1C=[CH:18][N:17]=[N:16]1.C(=O)([O-])[O-].[K+].[K+].[C:26](#[N:28])C>>[N:17]1([C:2]([CH3:12])([CH3:11])[C:3]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:4])[CH:18]=[N:28][CH:26]=[N:16]1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
45.4 g
Type
reactant
Smiles
BrC(C(=O)C1=CC=CC=C1)(C)C
Name
Quantity
1 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
14 g
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
27 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 75° C. for a further 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with acetonitrile
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
WASH
Type
WASH
Details
the mixture is washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethyl acetate/petroleum ether

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
N1(N=CN=C1)C(C(=O)C1=CC=CC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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